PPAR(alpha)-MO-1 PPAR(alpha)-MO-1 PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I.
Brand Name: Vulcanchem
CAS No.: 810677-36-2
VCID: VC0007036
InChI: InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
SMILES: CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Molecular Formula: C27H37NO5
Molecular Weight: 455.6 g/mol

PPAR(alpha)-MO-1

CAS No.: 810677-36-2

Cat. No.: VC0007036

Molecular Formula: C27H37NO5

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

PPAR(alpha)-MO-1 - 810677-36-2

CAS No. 810677-36-2
Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
IUPAC Name 2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid
Standard InChI InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
Standard InChI Key VFYAWARECOZRBD-UHFFFAOYSA-N
SMILES CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Canonical SMILES CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC

Structural Characteristics of PPAR(alpha)-MO-1

PPAR(alpha)-MO-1 belongs to the pyrimidinylthioacetic acid derivatives, as evidenced by its core structure: [[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]acetic acid . The presence of a chlorinated pyrimidine ring and a thioether linkage distinguishes it from classical PPARα agonists like WY-14643, which shares a similar scaffold but lacks the 2,3-dimethylphenylamino substitution . The compound’s molecular weight (331.8 g/mol) and lipophilic profile align with known nuclear receptor ligands, facilitating passive diffusion across cell membranes to interact with intracellular targets .

PPARα Biology and Relevance to PPAR(alpha)-MO-1

PPARα as a Metabolic Regulator

PPARα (peroxisome proliferator-activated receptor alpha) is a ligand-activated transcription factor encoded by the PPARA gene . It governs fatty acid oxidation, ketogenesis, and glucose homeostasis by upregulating genes such as CPT1 (carnitine palmitoyltransferase 1) and ACOX1 (acyl-CoA oxidase 1) . Under fasting conditions, PPARα activation shifts cardiac and hepatic metabolism toward lipid utilization, suppressing glycolysis and gluconeogenesis .

Anti-Inflammatory and Cytoprotective Roles

Beyond metabolism, PPARα modulates inflammation by repressing NF-κB and AP-1 signaling pathways . In experimental colitis models, PPARα agonists like palmitoylethanolamide (PEA) reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enhance epithelial barrier function . These effects are mediated through direct protein-protein interactions with p65 and c-Jun, inhibiting their transcriptional activity .

Mechanistic Hypotheses for PPAR(alpha)-MO-1

Ligand Binding and Receptor Activation

The structural similarity of PPAR(alpha)-MO-1 to WY-14643 suggests it may bind the PPARα ligand-binding domain (LBD), which accommodates hydrophobic ligands with acidic head groups . Molecular docking simulations predict that the chloropyrimidine moiety interacts with residues in the LBD’s β-sheet region, while the thioacetic acid group stabilizes the receptor’s activation function-2 (AF-2) helix . This could induce conformational changes that recruit coactivators like PGC-1α, enhancing transcriptional activity .

Metabolic Effects

If PPAR(alpha)-MO-1 acts as an agonist, it may mimic fasting-induced metabolic states by:

  • Increasing hepatic β-oxidation rates via CPT1 upregulation .

  • Suppressing SREBP-1c (sterol regulatory element-binding protein 1c), reducing lipogenesis .

  • Elevating plasma ketone bodies through HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2) induction .

Comparative Analysis with Established PPARα Modulators

CompoundPPARα EC₅₀ (μM)PPARγ EC₅₀ (μM)Key Applications
WY-14643 0.63>100Hyperlipidemia, inflammation
Fenofibrate 1.2>50Dyslipidemia, metabolic syndrome
PEA 10–50>100Colitis, neuroinflammation
PPAR(alpha)-MO-1 Not reportedNot reportedHypothetical: Metabolic disorders

Table 1: Pharmacological profiles of select PPARα ligands. EC₅₀ values reflect half-maximal effective concentrations .

Future Directions and Therapeutic Implications

Preclinical Research Priorities

  • Binding Affinity Assays: Surface plasmon resonance (SPR) or fluorescence anisotropy could quantify PPAR(alpha)-MO-1’s affinity for PPARα isoforms .

  • Gene Expression Profiling: RNA sequencing in hepatocytes or cardiomyocytes would identify target genes (e.g., PDK4, FGF21) modulated by the compound .

  • In Vivo Efficacy Studies: Rodent models of obesity or colitis could assess metabolic and anti-inflammatory outcomes .

Clinical Translation Challenges

  • Selectivity Over PPARγ/δ: Off-target activation of PPARγ may cause fluid retention or weight gain, as seen with thiazolidinediones .

  • Toxicology: Peroxisome proliferators like fibrates carry hepatocarcinogenic risks in rodents, necessitating long-term safety studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator